[2-(phenylsulfanyl)pyridin-3-yl]methanol
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Overview
Description
“[2-(Phenylsulfanyl)-3-pyridinyl]methanol” is a chemical compound with the molecular formula C12H11NOS . It has a molecular weight of 217.29 .
Molecular Structure Analysis
The molecular structure of “[2-(Phenylsulfanyl)-3-pyridinyl]methanol” consists of a pyridine ring with a phenylsulfanyl group at the 2-position and a methanol group at the 3-position .Scientific Research Applications
Chemical Reactivity and Applications
"[2-(Phenylsulfanyl)-3-pyridinyl]methanol" has been investigated for its reactivity and potential applications in various chemical transformations and processes. A notable application involves its role as a hydrogen donor in the reduction of nitro aromatic and heteroaromatic compounds. The presence of the pyridine nucleus is crucial for enabling thermal reactivity of carbinols, facilitating domino processes that involve reduction and conjugate addition steps for the one-pot formation of β-amino esters (Giomi, Alfini, & Brandi, 2011).
Catalytic and Synthetic Applications
In the realm of catalysis, "[(2-Pyridyl)phenyl methanol]" serves as a ligand in enantioselective processes, such as the alkynylation of cyclic imines, showcasing its utility in producing chiral molecules with high yields and excellent enantioselectivities. This illustrates its value in asymmetric synthesis and catalysis, contributing to the development of chiral drugs and other valuable compounds (Munck, Monleón, Vila, & Pedro, 2017).
Environmental and Green Chemistry
Additionally, its derivatives have been evaluated in environmental applications, such as the removal of pollutants like acetaminophen from water using advanced oxidative processes. The kinetics of such reactions and the effectiveness of "[(2-Pyridyl)phenyl methanol]" derivatives in these processes highlight its potential in environmental remediation and green chemistry initiatives (Wang, Wu, Lu, Xu, Gong, Ding, Dan, & Xie, 2019).
Molecular Modeling and Theoretical Studies
From a theoretical perspective, studies on "[(2-Pyridyl)phenyl methanol]" derivatives, such as DFT analyses, provide insights into their electronic structures, reactive sites, and potential as intermediates in various chemical processes. Such computational studies are fundamental in predicting reactivity patterns and designing new molecules with enhanced properties (Trivedi, 2017).
Safety and Hazards
“[2-(Phenylsulfanyl)-3-pyridinyl]methanol” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
(2-phenylsulfanylpyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITNVOMCXOUNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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